4'-Fluorobiphenyl-4-sulfonyl chloride
Overview
Description
4’-Fluorobiphenyl-4-sulfonyl chloride, also known as 4-(4-Fluorophenyl)benzenesulfonyl chloride, is a chemical compound with the molecular formula C12H8ClFO2S and a molecular weight of 270.71 g/mol . This compound is characterized by the presence of a fluorine atom on one of the phenyl rings and a sulfonyl chloride group on the other, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
4’-Fluorobiphenyl-4-sulfonyl chloride has a wide range of applications in scientific research:
Safety and Hazards
4’-Fluorobiphenyl-4-sulfonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluorobiphenyl-4-sulfonyl chloride typically involves the sulfonylation of 4’-fluorobiphenyl. One common method includes the reaction of 4’-fluorobiphenyl with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: In an industrial setting, the production of 4’-Fluorobiphenyl-4-sulfonyl chloride may involve large-scale sulfonylation reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluorobiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Mechanism of Action
The mechanism of action of 4’-Fluorobiphenyl-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group .
Comparison with Similar Compounds
- 4’-Methylbiphenyl-4-sulfonyl chloride
- 4’-Methoxybiphenyl-4-sulfonyl chloride
- 4-Bromobiphenyl-4-sulfonyl chloride
Comparison: 4’-Fluorobiphenyl-4-sulfonyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and properties. For example, the electron-withdrawing effect of the fluorine atom can enhance the electrophilicity of the sulfonyl chloride group, making it more reactive in nucleophilic substitution reactions compared to its methyl or methoxy counterparts .
Properties
IUPAC Name |
4-(4-fluorophenyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-3-10(4-8-12)9-1-5-11(14)6-2-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMHDJTWVMBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383375 | |
Record name | 4'-Fluorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116748-66-4 | |
Record name | 4'-Fluorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-FLUOROBIPHENYL-4-SULFONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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